o-Toluidine Hydrochloride: A Comprehensive Physicochemical Profile for the Research Professional
o-Toluidine Hydrochloride: A Comprehensive Physicochemical Profile for the Research Professional
An In-depth Technical Guide
This whitepaper provides a detailed examination of the core physicochemical properties of o-Toluidine hydrochloride, a compound of significant interest in chemical synthesis and toxicological research. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its fundamental characteristics. All quantitative data is presented in structured tables for clarity and comparative ease. Furthermore, detailed experimental protocols for key physicochemical determinations are provided, alongside a visualization of its metabolic pathway.
Physicochemical Properties
o-Toluidine hydrochloride (2-methylaniline hydrochloride) is the hydrochloride salt of the aromatic amine o-toluidine. It typically appears as a white to off-white or greenish crystalline solid.[1][2] A comprehensive summary of its key physicochemical properties is provided in the tables below.
Table 1: General and Physical Properties of o-Toluidine Hydrochloride
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₀ClN | [2] |
| Molecular Weight | 143.61 g/mol | [2][3] |
| Appearance | White to off-white or greenish crystalline solid | [1][2] |
| Melting Point | 215-217 °C | [2][3][4] |
| Boiling Point | 242.2 °C | [3] |
| Density | 1.288 g/cm³ at 20°C | [3] |
Table 2: Solubility and Partitioning Characteristics of o-Toluidine Hydrochloride
| Property | Value | Reference(s) |
| Water Solubility | 8.29 g/L at 25°C | [3] |
| Solubility in other solvents | Soluble in alcohol. | [4] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 1.62 | [3] |
Table 3: Acid-Base Properties of o-Toluidine Hydrochloride
| Property | Value | Reference(s) |
| pKa of conjugate acid (o-toluidinium ion) | 4.45 | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of o-Toluidine hydrochloride.
Table 4: Key Spectroscopic Data for o-Toluidine Hydrochloride
| Spectroscopic Technique | Key Features/Notes | Reference(s) |
| Infrared (IR) Spectroscopy | The IR spectrum, often obtained using a KBr pellet or Nujol mull, shows characteristic peaks for aromatic C-H, N-H, and C-N stretching, as well as aromatic ring vibrations. | [6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra in a suitable solvent (e.g., DMSO-d₆) provide detailed information about the chemical environment of the protons and carbon atoms in the molecule. | [7][8] |
| UV-Visible (UV-Vis) Spectroscopy | The UV-Vis spectrum, typically recorded in a solution, exhibits absorption bands characteristic of the aromatic system. | [9] |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physicochemical properties of o-Toluidine hydrochloride.
Melting Point Determination (Capillary Method)
The melting point of o-Toluidine hydrochloride can be determined using a capillary melting point apparatus, such as a Mel-Temp or a Thiele tube.[10][11][12]
Procedure:
-
Sample Preparation: A small amount of finely powdered, dry o-Toluidine hydrochloride is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[12]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, especially near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range. For a pure substance, this range is typically narrow.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of o-Toluidine hydrochloride in water can be determined using the shake-flask method, which is considered a reliable technique.[13]
Procedure:
-
Sample Preparation: An excess amount of o-Toluidine hydrochloride is added to a known volume of distilled or deionized water in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of o-Toluidine hydrochloride in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination (NMR Spectroscopy)
The pKa of the conjugate acid of o-toluidine can be determined by monitoring the chemical shifts of specific protons in its ¹H NMR spectrum as a function of pH.[14]
Procedure:
-
Sample Preparation: A series of solutions of o-Toluidine hydrochloride are prepared in buffers of varying known pH values. Deuterated solvents (e.g., D₂O) are used for the NMR measurements.
-
NMR Data Acquisition: ¹H NMR spectra are recorded for each solution.
-
Data Analysis: The chemical shift of a proton sensitive to the protonation state of the amino group is plotted against the pH of the solution.
-
pKa Calculation: The resulting titration curve is fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.
Metabolic Pathway and Toxicological Significance
o-Toluidine is recognized as a carcinogen, and its toxicity is intrinsically linked to its metabolic activation.[15][16] The primary metabolic pathway involves enzymatic transformations in the liver, leading to the formation of reactive metabolites that can cause cellular damage, particularly in the urinary bladder.[1][17][18]
The metabolic activation of o-toluidine begins with N-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes in the liver, to form N-hydroxy-o-toluidine.[1][15] This intermediate can then undergo conjugation with glucuronic acid or sulfate.[1][18] These conjugates are transported to the urinary bladder. Under the acidic conditions of urine, the N-hydroxy-o-toluidine can be released.[1] Subsequent bioactivation, potentially through sulfation or acetylation, can lead to the formation of a highly reactive arylnitrenium ion.[1] This electrophilic species can then covalently bind to DNA, forming DNA adducts, which are critical initiating events in chemical carcinogenesis.[1][15]
Below is a diagram illustrating the key steps in the metabolic activation pathway of o-toluidine.
Caption: Metabolic activation pathway of o-toluidine leading to carcinogenesis.
References
- 1. o-Toluidine - Wikipedia [en.wikipedia.org]
- 2. 2-Toluidine hydrochloride | C7H9N.ClH | CID 12484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Table 1, Properties of o-Toluidine and o-Toluidine Hydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pKa of o-Toluidine [vcalc.com]
- 6. O-toluidine, hydrochloride [webbook.nist.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. davjalandhar.com [davjalandhar.com]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. epa.gov [epa.gov]
- 17. Metabolism and effects of acetoaceto-o-toluidine in the urinary bladder of humanized-liver mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolism of o-[methyl-14C]toluidine in the F344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
